N-benzyl-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
N-benzyl-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic small molecule characterized by a 1H-imidazole core substituted at the 2-position with a [(3-fluorophenyl)methyl]sulfanyl group and at the 5-position with a hydroxymethyl moiety. This compound belongs to a broader class of imidazole derivatives, which are frequently explored for therapeutic applications due to their structural versatility and ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-benzyl-2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c21-17-8-4-7-16(9-17)14-27-20-23-11-18(13-25)24(20)12-19(26)22-10-15-5-2-1-3-6-15/h1-9,11,25H,10,12-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDBPLHKXUJTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC(=CC=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound belonging to the imidazoquinazoline derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, characterized by the imidazoquinazoline core, fluorophenyl, and sulfanyl groups, contributes to its potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values indicate that it can induce apoptosis in MCF cell lines effectively, with a reported IC50 of 25.72 ± 3.95 μM . Furthermore, in vivo studies on tumor-bearing mice showed suppressed tumor growth when treated with this compound.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displayed notable activity against both Gram-positive and Gram-negative bacteria. For example, it showed an MIC of 40 μg/mL against Staphylococcus aureus and an MIC of 200 μg/mL against Escherichia coli . This suggests potential applications in treating bacterial infections.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzymes involved in cell proliferation, thus contributing to its anticancer effects. Additionally, it appears to disrupt bacterial cell membranes, leading to its antimicrobial activity.
Table of Biological Activities
Case Study: Efficacy Against Cancer
In a controlled study involving tumor-suffering mice, this compound was administered at varying doses. The results indicated a significant reduction in tumor size compared to control groups, suggesting its efficacy as a potential anticancer agent.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at specific concentrations, showcasing its potential as an antibacterial agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituent groups on the imidazole ring, aromatic systems, and acetamide side chains. Key comparisons are outlined below:
Substituent Variations on the Imidazole Core
- Hydroxymethyl vs. Nitro Groups : Unlike derivatives such as N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide (), the target compound features a hydroxymethyl group at the 5-position, which enhances hydrophilicity and may influence hydrogen-bonding interactions in biological systems.
- Sulfanyl Group Modifications: The [(3-fluorophenyl)methyl]sulfanyl group distinguishes it from analogs like 2-({1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide (), where the fluorophenyl substituent is at the 2,4-positions. The 3-fluoro substitution may alter electronic effects and steric hindrance, impacting target binding .
Acetamide Side Chain Modifications
- Benzyl vs. Aliphatic or Heteroaromatic Groups: The N-benzyl group in the target compound contrasts with N-(prop-2-en-1-yl) () or N-(2,4-difluorophenyl) () substituents.
- Fluorophenyl vs. Chlorophenyl or Methoxyphenyl : Compared to N-(3-chloro-4-methylphenyl) derivatives () or N-(1,3-benzodioxol-5-yl) analogs (), the 3-fluorophenyl group balances electronegativity and steric bulk, which could optimize interactions with hydrophobic enzyme pockets .
Key Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
